

6-Chloro-2-methoxypyridin-3-amine molecular structure and formula

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Compound of Interest

Compound Name: 6-Chloro-2-methoxypyridin-3-amine

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An In-depth Technical Guide to **6-Chloro-2-methoxypyridin-3-amine**

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Abstract: This document provides a comprehensive technical overview of **6-Chloro-2-methoxypyridin-3-amine**, a key heterocyclic building block in modern synthetic chemistry. As a substituted pyridinamine, this compound embodies a structural motif frequently utilized in the development of novel pharmaceutical agents and advanced agrochemicals. This guide delves into its core molecular structure, physicochemical properties, and detailed spectroscopic characteristics. Furthermore, it presents a validated synthetic pathway, discusses its chemical reactivity, and outlines its applications, particularly in the context of drug discovery. The content herein is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical insights grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

6-Chloro-2-methoxypyridin-3-amine is a trifunctionalized pyridine ring system. The strategic placement of an amine, a methoxy group, and a chlorine atom creates a versatile scaffold with multiple points for chemical modification. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing and nucleophilic displacement-prone chloro group, imparts a unique reactivity profile essential for its role as an intermediate.

The structural and key identifying information for this compound is summarized in Table 1.

Table 1: Core Identifiers for **6-Chloro-2-methoxypyridin-3-amine**

Identifier	Value	Source
IUPAC Name	6-chloro-2-methoxypyridin-3-amine	[1]
CAS Number	914222-86-9	[2] [3]
Molecular Formula	C ₆ H ₇ CIN ₂ O	[1] [3] [4]
Molecular Weight	158.59 g/mol	[4]
Canonical SMILES	COC1=C(N)C=CC(=N1)Cl	[1]
InChI	InChI=1S/C6H7CIN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3	[1]
InChIKey	NBYVIQCFOQQXPZ-UHFFFAOYSA-N	[1]

The general physicochemical and safety properties, derived from supplier data and computational predictions, are outlined in Table 2.

Table 2: Physicochemical and Safety Data

Property	Value	Source
Physical Form	Solid	[5]
Storage Temperature	Room Temperature, Sealed in Dry	[4]
XlogP (Predicted)	1.4	[1]
Topological Polar Surface Area	48.1 Å ²	[6]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	3	[6][7]
Primary Hazards	Harmful if swallowed, Causes skin and eye irritation	[8][9]

Spectroscopic Characterization: An Interpretive Analysis

While specific, published spectra for **6-chloro-2-methoxypyridin-3-amine** are not widely available, its spectral characteristics can be reliably predicted based on foundational spectroscopic principles and data from analogous structures. This section provides an expert interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy group protons.

- **Aromatic Protons (H-4, H-5):** The pyridine ring contains two vicinal protons. H-5 is expected to appear as a doublet at approximately δ 7.1-7.3 ppm, coupled to H-4. H-4, in turn, will appear as a doublet at a slightly downfield shift of δ 7.3-7.5 ppm. The coupling constant (J) for this interaction should be in the range of 8-9 Hz, typical for ortho-coupling on a pyridine ring.
- **Amine Protons (-NH₂):** The two protons of the primary amine will likely appear as a broad singlet around δ 3.5-4.5 ppm. The chemical shift and peak shape can be highly variable

depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

- Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet at approximately δ 3.9-4.1 ppm. This region is characteristic for methoxy groups attached to an aromatic system.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule.

- C-2 and C-6 (Substituted Carbons): The carbon bearing the methoxy group (C-2) and the carbon bearing the chlorine atom (C-6) are expected to be the most downfield, likely appearing in the δ 150-165 ppm range. The C-O bond at C-2 will induce a significant downfield shift.[11]
- C-3 (Amine-substituted Carbon): The C-3 carbon, directly attached to the electron-donating amine group, will be shifted upfield relative to other aromatic carbons, likely appearing around δ 135-140 ppm.
- C-4 and C-5: These carbons will resonate in the typical aromatic region. C-5 is expected around δ 120-125 ppm, while C-4 may appear slightly more downfield.
- Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around δ 50-55 ppm.[12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide critical information for structural confirmation.

- Molecular Ion Peak (M⁺): The spectrum will exhibit a prominent molecular ion peak. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl \approx 3:1), this will appear as a pair of peaks: one for [C₆H₇³⁵ClN₂O]⁺ at m/z 158 and another for [C₆H₇³⁷ClN₂O]⁺ at m/z 160, with an intensity ratio of approximately 3:1.[1] This isotopic signature is a definitive indicator of the presence of one chlorine atom.

- Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group to give an $[\text{M}-15]^+$ peak, or the loss of a chlorine radical ($\cdot\text{Cl}$) to yield an $[\text{M}-35]^+$ peak.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present.

- N-H Stretching: Two sharp bands are expected in the $3300\text{-}3500\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine ($-\text{NH}_2$) group. [13]
- C-H Stretching: Aromatic C-H stretching will appear as a series of weaker bands just above 3000 cm^{-1} , while the aliphatic C-H stretching of the methoxy group will be observed as sharp bands just below 3000 cm^{-1} .
- C=C and C=N Ring Stretching: Strong absorptions between $1450\text{-}1600\text{ cm}^{-1}$ are characteristic of the pyridine ring stretching vibrations. [13]
- C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the $1200\text{-}1250\text{ cm}^{-1}$ region.
- C-Cl Stretching: The C-Cl stretching vibration will appear as a moderate to strong band in the fingerprint region, typically between $700\text{-}850\text{ cm}^{-1}$.

Synthesis and Reactivity

Proposed Synthesis Pathway

6-Chloro-2-methoxypyridin-3-amine is not typically synthesized from simple precursors in a single step but is built up through a multi-step sequence that strategically introduces the functional groups. A logical and industrially viable approach begins with 2,6-dichloro-3-nitropyridine. This pathway offers excellent control over regiochemistry.

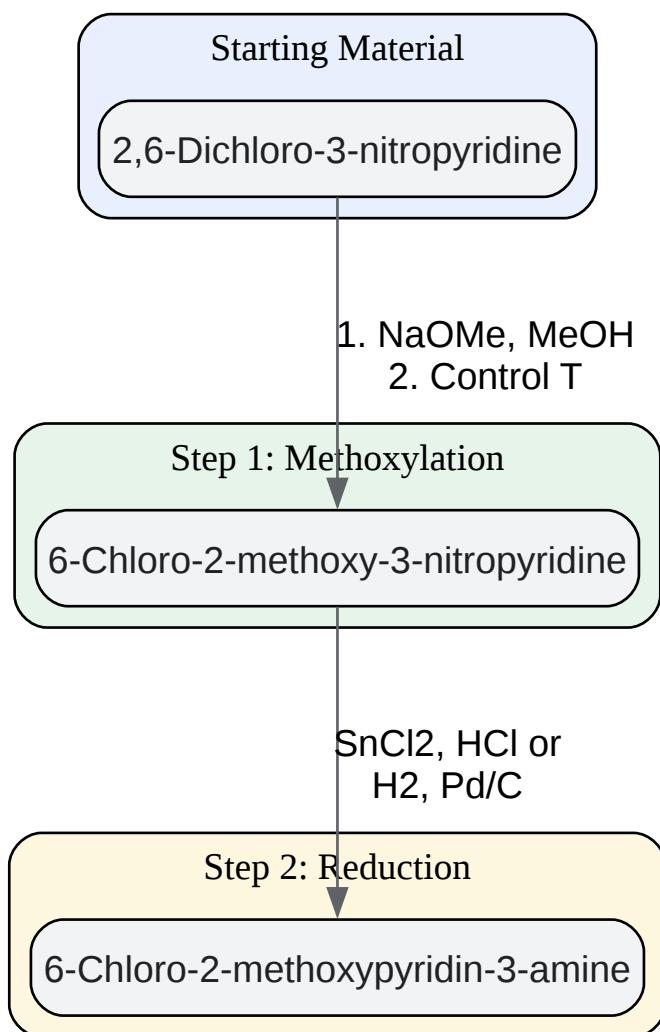
The key steps are:

- Selective Methylation: 2,6-dichloro-3-nitropyridine is treated with sodium methoxide. The C-6 position is generally more susceptible to nucleophilic substitution than the C-2 position in

this system, but reaction conditions can be optimized. A more reliable route involves the ammonolysis of 2,6-dichloro-3-nitropyridine to first yield 2-amino-6-chloro-3-nitropyridine, followed by methoxylation.[14] However, for this guide, we will illustrate the direct methoxylation followed by reduction.

- Reduction of the Nitro Group: The resulting 6-chloro-2-methoxy-3-nitropyridine is then subjected to a reduction reaction to convert the nitro group ($-\text{NO}_2$) into the target primary amine ($-\text{NH}_2$). Common reducing agents for this transformation include tin(II) chloride (SnCl_2) in acidic media or catalytic hydrogenation.[14]

This workflow is illustrated in the diagram below.



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Caption: Synthetic workflow for **6-Chloro-2-methoxypyridin-3-amine**.

Experimental Protocol: Reduction of 6-Chloro-2-methoxy-3-nitropyridine

This protocol describes the reduction step using tin(II) chloride, a reliable and scalable laboratory method.

Causality: Tin(II) chloride is an effective chemoselective reducing agent for converting aromatic nitro groups to amines, even in the presence of other reducible functionalities like the chloro group, which remains intact under these conditions. The acidic medium (concentrated HCl) is required to activate the tin chloride and protonate the nitro group, facilitating the electron transfer process.

Protocol:

- **Reactor Setup:** To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 6-chloro-2-methoxy-3-nitropyridine (10.0 g, 1 eq).
- **Reagent Addition:** Add concentrated hydrochloric acid (100 mL) to the flask. Stir the resulting slurry at room temperature.
- **Reductant Addition:** Carefully add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 4.5 eq) portion-wise to the stirred mixture. The addition should be controlled to keep the internal temperature below 50 °C, as the reaction is exothermic.
- **Reaction:** After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Work-up:** Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a 50% aqueous sodium hydroxide (NaOH) solution to neutralize the acid and basify the mixture to a pH > 10. This will precipitate tin salts as tin hydroxide.
- **Extraction:** Extract the product from the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **6-Chloro-2-methoxypyridin-3-amine**.

Reactivity Profile

The molecule's three functional groups provide distinct handles for further chemical elaboration:

- Amine Group: The nucleophilic amine at C-3 is the primary site for reactions such as acylation, sulfonylation, alkylation, and participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Chloro Group: The chlorine atom at C-6 can be displaced by various nucleophiles via nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$), particularly when the pyridine nitrogen is activated (e.g., by protonation or quaternization). It is also a handle for cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings.
- Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr , BBr_3) to reveal a hydroxyl group, providing another point for functionalization.

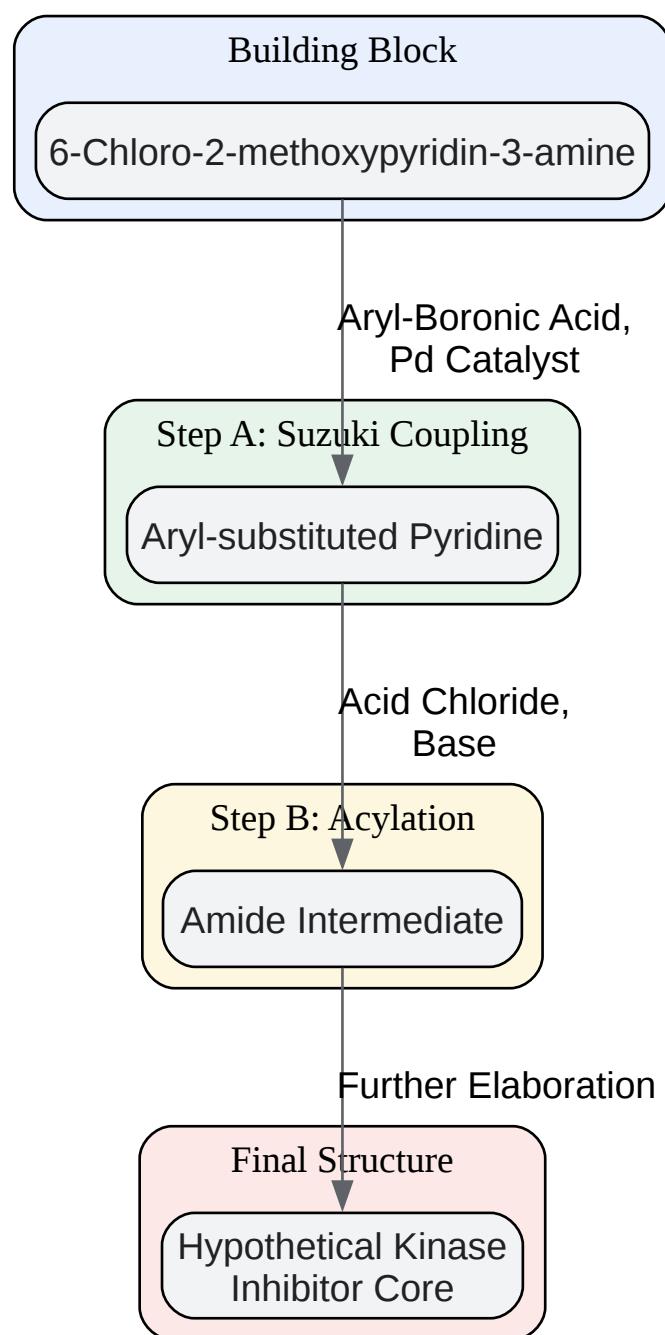
Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds, particularly substituted pyridines, are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds and engage in favorable interactions with a wide range of biological targets. **6-Chloro-2-methoxypyridin-3-amine** serves as an invaluable starting material for accessing more complex molecules.

Its utility lies in its capacity to be elaborated into bi- or polycyclic systems. For instance, the amine and chloro functionalities can be used in tandem to construct fused ring systems, a common strategy in the synthesis of kinase inhibitors. The synthesis of Deucravacitinib, a

TYK2 inhibitor, involves related heterocyclic building blocks, highlighting the importance of such intermediates in constructing complex active pharmaceutical ingredients.[15]

The diagram below illustrates a conceptual application where the building block is used to synthesize a hypothetical kinase inhibitor core.



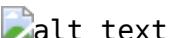
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Caption: Conceptual use of the title compound in multi-step synthesis.

Safety and Handling

As with any laboratory chemical, **6-Chloro-2-methoxypyridin-3-amine** must be handled with appropriate care. The primary hazards are associated with ingestion and contact with skin and eyes.

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Source
	GHS07	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[8]

Handling Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]
- Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [5]

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